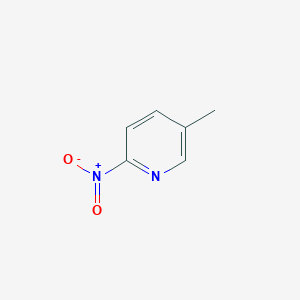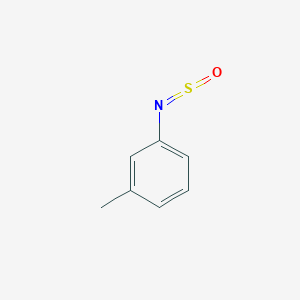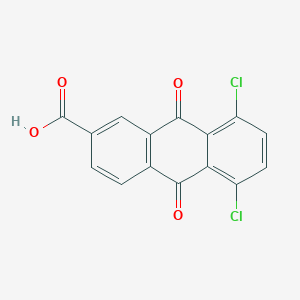
1,4,7,10-Tetramethyltriethylentetramin
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl]-: is a chemical compound with the molecular formula C8H22N4 . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups and additional methylaminoethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is used in DNA binding studies and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Wirkmechanismus
Target of Action
1,4,7,10-Tetramethyltriethylenetetramine, also known as N,N’-Dimethyl-N,N’-bis(2-methylaminoethyl)ethylenediamine or 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl]-, is a polyamines additive
Mode of Action
The compound has been reported as an efficient reagent for the problematic Koenigs-Knorr glucuronidation . It may form a catalytic complex when complexed with CuBr, which is used in the copolymerization of poly [ε-caprolactone] with N,N -dimethylamino-2-ethyl methacrylate monomers by atom-transfer radical polymerization (ATRP) .
Biochemical Pathways
It is involved in the synthesis of ideal linear random copolymers containing both vinyl polymer and polyester units in a single polymer chain .
Biochemische Analyse
Biochemical Properties
It is known to be involved in the copolymerization of poly[ε-caprolactone] with N,N-dimethylamino-2-ethyl methacrylate monomers by atom-transfer radical polymerization (ATRP)
Molecular Mechanism
It is known to exert its effects at the molecular level during the atom-transfer radical polymerization (ATRP) process
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl]- can be synthesized through a multi-step process involving the reaction of ethylenediamine with formaldehyde and methylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where ethylenediamine is reacted with formaldehyde and methylamine in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, simpler amines, and substituted derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: The parent compound, which lacks the methyl and methylaminoethyl groups.
N,N’-Dimethylethylenediamine: A simpler derivative with only methyl groups on the nitrogen atoms.
N,N,N’-Trimethylethylenediamine: Another derivative with three methyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl]- is unique due to its additional methylaminoethyl groups, which enhance its ability to form stable coordination complexes and increase its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
N,N'-dimethyl-N'-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4/c1-11-5-7-13(3)9-10-14(4)8-6-12-2/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJITZQJJXMCHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCN(C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059321 | |
| Record name | 1,4,7,10-Tetramethyltriethylenetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-78-2 | |
| Record name | N1,N2-Dimethyl-N1,N2-bis[2-(methylamino)ethyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetramethyltriethylenetetramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88604 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4,7,10-Tetramethyltriethylenetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7,10-TETRAMETHYLTRIETHYLENETETRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY1YE33QWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B93719.png)


![5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane](/img/structure/B93726.png)




